

Application Notes and Protocols for 6-Benzyloxypyridine-3-boronic acid

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Compound of Interest

Compound Name: 6-Benzyloxypyridine-3-boronic acid

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Abstract

6-Benzyloxypyridine-3-boronic acid is a versatile building block in medicinal chemistry and drug discovery. Its applications primarily revolve around its use in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules. Notably, it has been identified as a potential inhibitor of the NorA efflux pump in *Staphylococcus aureus*, a mechanism that contributes to antibiotic resistance.^[1] This document provides detailed protocols for the synthesis and application of **6-Benzyloxypyridine-3-boronic acid**, along with relevant data and workflow visualizations.

Chemical Properties and Data

Property	Value	Reference
CAS Number	929250-35-1	[2][3]
Molecular Formula	C ₁₂ H ₁₂ BNO ₃	[2][3]
Molecular Weight	229.04 g/mol	[2][3]
Appearance	White to off-white crystalline powder	[4]
Synonyms	(6-(Benzyloxy)pyridin-3-yl)boronic acid	[4]

Synthetic Protocols

The synthesis of **6-Benzyloxypyridine-3-boronic acid** can be achieved through several methods, with the most common being the halogen-metal exchange of a corresponding halopyridine followed by borylation, or a palladium-catalyzed borylation. Below is a generalized protocol based on common synthetic routes for pyridinylboronic acids.

Protocol 2.1: Synthesis via Halogen-Metal Exchange and Borylation

This method involves the lithiation of a protected 6-benzyloxy-3-halopyridine at low temperatures, followed by quenching with a borate ester and subsequent hydrolysis.

Materials:

- 6-Benzyloxy-3-bromopyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Triisopropyl borate
- Hydrochloric acid (1 M)

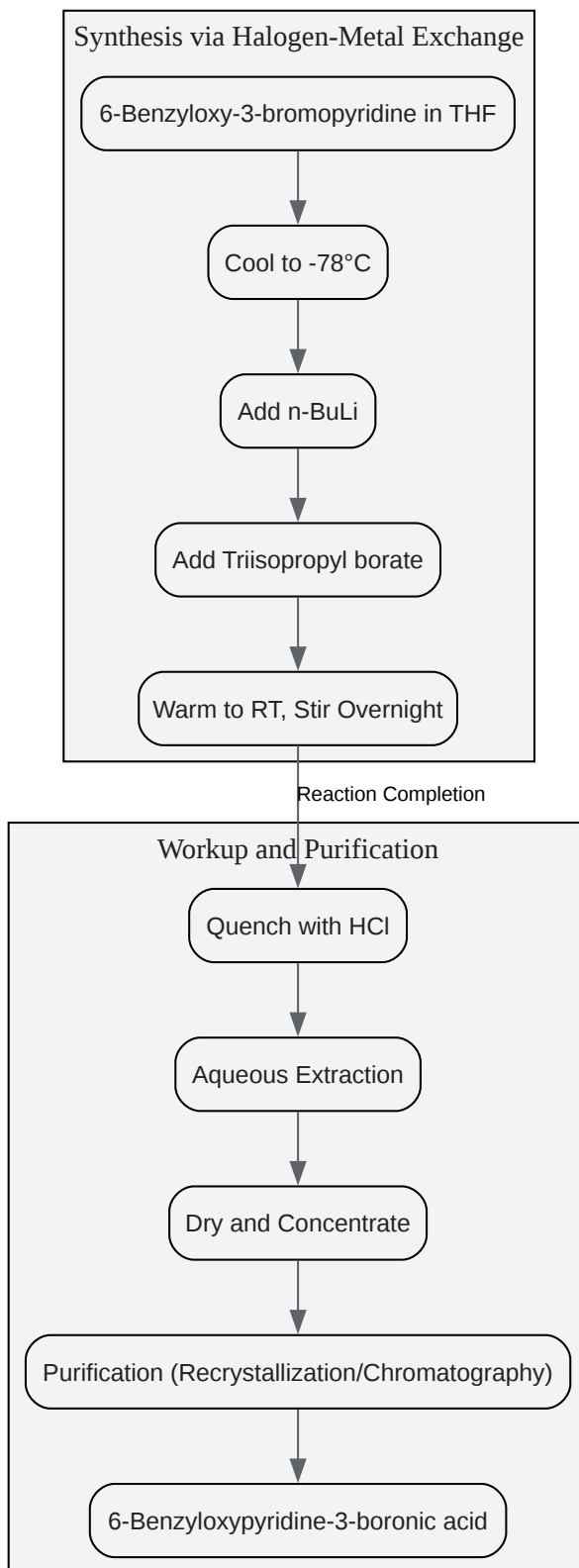
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas supply

Procedure:

- Dissolve 6-benzyloxy-3-bromopyridine (1.0 eq) in anhydrous THF under an inert atmosphere (Argon or Nitrogen).
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-Butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
- Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
- Allow the reaction to slowly warm to room temperature and stir overnight.
- Quench the reaction by the slow addition of 1 M hydrochloric acid and stir for 1 hour.
- Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the solvent under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield **6-Benzyloxypyridine-3-boronic acid**.

Expected Yield: Yields for analogous preparations of pyridylboronic acids typically range from 60-85%.

Workflow for Synthesis of 6-Benzyloxy-3-boronic acid



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Caption: Synthetic workflow for **6-Benzyloxypyridine-3-boronic acid**.

Application in Suzuki-Miyaura Cross-Coupling

6-Benzyloxypyridine-3-boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone of modern organic synthesis.[5][6]

Protocol 3.1: General Suzuki-Miyaura Coupling

This protocol describes a typical Suzuki-Miyaura reaction using **6-Benzyloxypyridine-3-boronic acid** with an aryl halide.

Materials:

- **6-Benzyloxypyridine-3-boronic acid** (1.2 eq)
- Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
- Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 eq)
- Solvent (e.g., Dioxane/Water, Toluene, DMF)
- Argon or Nitrogen gas supply

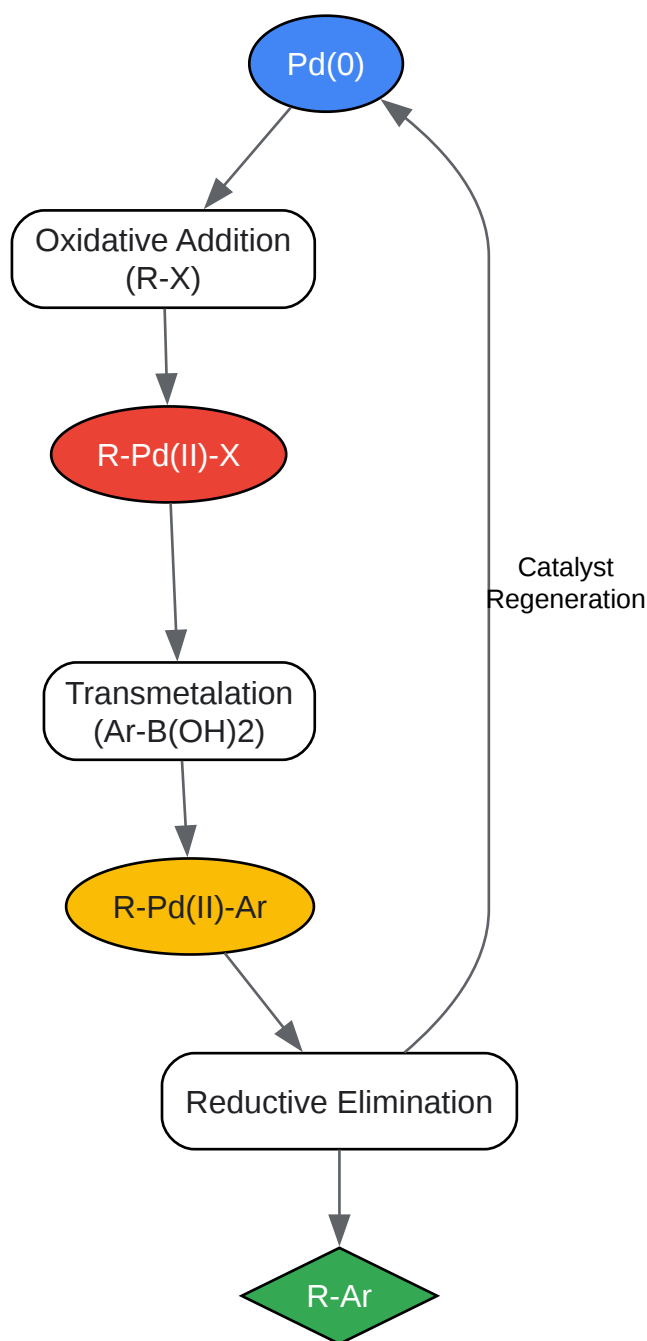
Procedure:

- To a reaction vessel, add the aryl halide, **6-Benzyloxypyridine-3-boronic acid**, the palladium catalyst, and the base.
- Add the solvent system (e.g., a 4:1 mixture of dioxane and water).
- Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

- Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired biaryl compound.

Expected Yield: Yields for Suzuki-Miyaura couplings are typically high, often exceeding 80%.

Suzuki-Miyaura Catalytic Cycle



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a NorA Efflux Pump Inhibitor

6-Benzoyloxypyridine-3-boronic acid has been identified as an inhibitor of the NorA efflux pump in *Staphylococcus aureus*, which can potentiate the activity of antibiotics like

ciprofloxacin.[1]

Protocol 4.1: Evaluation of NorA Efflux Pump Inhibition

This protocol outlines a method to assess the ability of **6-Benzyloxypyridine-3-boronic acid** to inhibit the NorA efflux pump, thereby increasing the efficacy of an antibiotic.

Materials:

- Staphylococcus aureus strain overexpressing NorA (e.g., SA-1199B)
- Ciprofloxacin (or another fluoroquinolone antibiotic)
- **6-Benzyloxypyridine-3-boronic acid**
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- 96-well microtiter plates
- Bacterial incubator

Procedure:

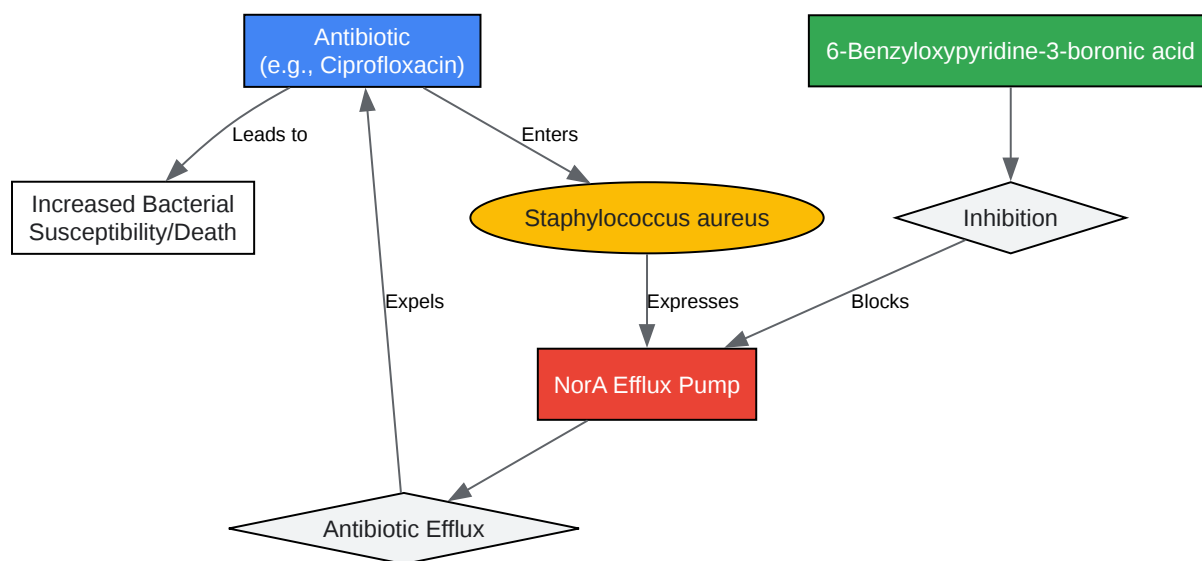
- Preparation of Bacterial Inoculum: Grow the S. aureus strain overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells of the microtiter plate.
- Preparation of Test Compounds: Prepare a stock solution of **6-Benzyloxypyridine-3-boronic acid** in a suitable solvent (e.g., DMSO). Prepare serial dilutions of ciprofloxacin in CAMHB.
- Checkerboard Assay:
 - In a 96-well plate, create a two-dimensional array of concentrations of ciprofloxacin and **6-Benzyloxypyridine-3-boronic acid**.
 - Add the prepared bacterial inoculum to each well.

- Include controls for bacterial growth (no compounds), ciprofloxacin alone, and **6-Benzyloxypyridine-3-boronic acid** alone.
- Incubation: Incubate the plate at 37 °C for 18-24 hours.
- Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the antibiotic (alone or in combination) that completely inhibits visible bacterial growth.
- Data Analysis: Determine the MIC of ciprofloxacin in the presence and absence of **6-Benzyloxypyridine-3-boronic acid**. A significant reduction in the MIC of ciprofloxacin in the presence of the boronic acid indicates inhibition of the NorA efflux pump.

Quantitative Data Example:

Compound	S. aureus Strain	MIC of Ciprofloxacin (µg/mL)	Fold Potentiation	Reference
Ciprofloxacin alone	SA-1199B	8	-	[1]
Ciprofloxacin + 6-Benzyloxypyridine-3-boronic acid (at 16 µg/mL)	SA-1199B	2	4-fold	[1]

Logical Relationship of NorA Inhibition



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Caption: Mechanism of action for NorA efflux pump inhibition.

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